2E-3-F16

Description

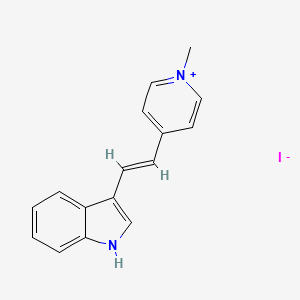

The exact mass of the compound 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158021. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAKYSOOXPORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-75-3, 36098-33-6 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and purification of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (also known as F-105), a compound of interest in various research applications. The synthesis is achieved through a Knoevenagel condensation reaction, followed by purification utilizing recrystallization. This guide presents detailed experimental protocols, quantitative data, and a logical workflow for the successful preparation of this compound.

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a heterocyclic organic compound characterized by an indole moiety linked to a methyl-pyridinium iodide group via a vinyl bridge. The extended conjugation in its structure suggests potential applications in areas such as fluorescent probes, and as a building block in the synthesis of more complex molecules. This guide outlines a reliable method for its laboratory-scale synthesis and purification.

Synthesis and Purification

The synthesis of the target compound is accomplished via a piperidine-catalyzed Knoevenagel condensation between 1,4-dimethylpyridinium iodide and 1H-indole-3-carboxaldehyde.

Experimental Protocol: Synthesis

The following protocol is based on established chemical literature for the synthesis of analogous compounds.

Materials:

-

1,4-Dimethylpyridinium iodide

-

1H-Indole-3-carboxaldehyde

-

Piperidine

-

Methanol

Procedure:

-

To a solution of 1,4-dimethylpyridinium iodide (1.0 eq) in methanol, add 1H-indole-3-carboxaldehyde (1.0 eq).

-

To this mixture, add a catalytic amount of piperidine (approximately 0.1 eq).

-

The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which should induce the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with a small amount of cold methanol to remove residual reactants and catalyst.

Experimental Protocol: Purification

The primary method for the purification of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is recrystallization.

Materials:

-

Crude 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

-

Methanol

Procedure:

-

The crude product is dissolved in a minimal amount of hot methanol.

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small volume of cold methanol, and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₅IN₂ | PubChem CID: 11325914 |

| Molecular Weight | 362.21 g/mol | PubChem CID: 11325914 |

| CAS Number | 36098-33-6 | Sigma-Aldrich |

Note: Specific reaction yields, melting points, and detailed spectroscopic data are not consistently available in the public domain and should be determined empirically upon synthesis.

Visualization of Workflow

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Caption: Purification workflow for the target compound via recrystallization.

Conclusion

The synthesis and purification of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide can be readily achieved through the well-established Knoevenagel condensation followed by recrystallization. This guide provides the necessary procedural details to facilitate the preparation of this compound for research and development purposes. It is recommended that researchers perform appropriate analytical characterization (e.g., NMR, Mass Spectrometry, and melting point analysis) to confirm the identity and purity of the synthesized compound.

Unraveling the Molecular intricacies: A Technical Guide to Thioflavin T's Interaction with Amyloid Fibrils

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of amyloidogenic diseases. It provides a detailed exploration of the mechanism by which Thioflavin T (ThT), a benzothiazole dye, binds to amyloid fibrils, a hallmark of numerous neurodegenerative and systemic disorders. This guide synthesizes current understanding, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding of this critical interaction.

The Molecular Mechanism of Thioflavin T Binding

Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to amyloid fibrils.[1] This property has made it an indispensable tool for the detection and quantification of amyloid aggregates.[2] The prevailing model for ThT binding posits that the dye interacts with the cross-β sheet structure common to all amyloid fibrils.[3]

The primary binding mode involves the insertion of the ThT molecule into channels or grooves running parallel to the long axis of the fibril.[3][4] These channels are formed by the side chains of the amino acid residues that make up the β-sheets.[3] Molecular dynamics simulations and experimental evidence suggest that ThT binds preferentially to sites rich in aromatic residues, which contribute to the binding affinity through hydrophobic and π-π stacking interactions.[3]

Upon binding, the rotation of the benzothiazole and aminophenyl rings of the ThT molecule is restricted.[5] In its free state in solution, this internal rotation provides a non-radiative decay pathway for the excited state, resulting in low fluorescence.[1] However, when bound within the confines of the amyloid fibril, this rotation is hindered, leading to a significant enhancement of the fluorescence quantum yield.[5]

While the "channel model" is widely accepted, an alternative "self-association model" has also been proposed, suggesting that ThT may form micelles that interact with the hydrophobic surfaces of amyloid fibrils. However, this model is less supported, as the critical micelle concentration of ThT is generally higher than the concentrations used in most assays.

Quantitative Analysis of Thioflavin T-Amyloid Interaction

The binding of ThT to amyloid fibrils can be characterized by several key quantitative parameters, including binding affinity (dissociation constant, Kd, or association constant, Kb), stoichiometry (n), and fluorescence quantum yield (q). These parameters can vary depending on the specific amyloid protein, fibril polymorphism, and experimental conditions such as pH.

Table 1: Binding Affinities and Stoichiometry of Thioflavin T with Various Amyloid Fibrils

| Amyloid Protein | Binding Mode(s) | Association Constant (K_b) (M⁻¹) | Dissociation Constant (K_d) (µM) | Stoichiometry (n) (dye molecules per protein monomer) | Reference |

| Lysozyme | 2 | K_b1 = 7.5 x 10⁶ | - | n₁ = 0.11 | [6] |

| K_b2 = 5.6 x 10⁴ | - | n₂ = 0.24 | [6] | ||

| Insulin | 2 | - | K_d1 = 0.5 | n₁ = 0.1 | [7] |

| - | K_d2 = 20 | n₂ = 0.4 | [7] | ||

| Sup35p | 2 | K_b1 = 2.4 x 10⁶ | - | n₁ = 0.04 | [8] |

| K_b2 = 1.8 x 10⁵ | - | n₂ = 0.18 | [8] | ||

| Aβ40 | 1 | - | ~100-1000 | - | [9] |

| Aβ42 | 2 | K_b1 = 2.1 x 10⁴ | - | n₁ = 0.12 | [9] |

| K_b2 = 3.2 x 10⁶ | - | n₂ = 0.002 | [9] |

Table 2: Fluorescence Quantum Yield of Thioflavin T Bound to Amyloid Fibrils

| Amyloid Protein | Binding Mode | Fluorescence Quantum Yield (q) | Reference |

| Lysozyme | High Affinity | 0.44 | [1] |

| Low Affinity | 5 x 10⁻⁴ | [1] | |

| Sup35p | High Affinity | 0.3 | [10] |

| Low Affinity | 0.001 | [10] | |

| Aβ40 | - | 0.023 | [9] |

| Aβ42 | - | 0.029 (total) | [9] |

| Free ThT (in water) | - | ~1 x 10⁻⁴ | [1] |

Experimental Protocols

Thioflavin T Fluorescence Assay for Amyloid Quantification

This protocol outlines the standard method for quantifying amyloid fibrils using ThT fluorescence.

Materials:

-

Thioflavin T (ThT) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amyloid fibril sample

-

Monomeric protein control

-

Black, clear-bottom 96-well plates

-

Fluorometric plate reader with excitation at ~440-450 nm and emission detection at ~480-490 nm.[11]

Procedure:

-

Preparation of ThT Stock Solution:

-

Dissolve ThT powder in PBS to a concentration of 1 mM.

-

Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

-

Store the stock solution protected from light at 4°C for up to one week.

-

-

Preparation of Working Solution:

-

Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.[11] Prepare this solution fresh on the day of the experiment.

-

-

Assay Setup:

-

Pipette 75 µL of PBS into the wells of the 96-well plate.[11]

-

Add 10 µL of the amyloid fibril sample or monomeric protein control to the respective wells.[11]

-

Add 25 µL of the 25 µM ThT working solution to all wells, bringing the total volume to 110 µL and the final ThT concentration to approximately 5.7 µM.[11]

-

Include wells with only PBS and ThT as a blank control.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the blank control from all sample readings.

-

The increase in fluorescence intensity of the amyloid sample compared to the monomeric control is indicative of the presence of amyloid fibrils.

-

Competitive Binding Assay for Screening Amyloid Inhibitors

This protocol can be used to screen for compounds that inhibit the binding of ThT to amyloid fibrils, suggesting they may also inhibit fibril formation or bind to the same site.

Materials:

-

Pre-formed amyloid fibrils

-

Thioflavin T (as prepared in 3.1)

-

Test inhibitor compounds at various concentrations

-

PBS, pH 7.4

-

Black, clear-bottom 96-well plates

-

Fluorometric plate reader

Procedure:

-

Assay Setup:

-

In the wells of the 96-well plate, add a fixed concentration of pre-formed amyloid fibrils.

-

Add varying concentrations of the test inhibitor compound to the wells.

-

Include control wells with amyloid fibrils and no inhibitor, and wells with only buffer.

-

Add ThT working solution to all wells to a final concentration that is below its K_d for the fibrils to ensure sensitivity to competition.

-

-

Incubation and Measurement:

-

Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity as described in the standard ThT assay.

-

-

Data Analysis:

-

A decrease in ThT fluorescence in the presence of the inhibitor compared to the control (amyloid fibrils with ThT only) indicates that the test compound is competing with ThT for binding to the amyloid fibrils.

-

The data can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

-

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.

Caption: ThT binding to amyloid fibrils restricts rotation, enhancing fluorescence.

Caption: Workflow for the Thioflavin T fluorescence assay.

Caption: Competitive binding assay principle.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Interaction of thioflavin T with amyloid fibrils: stoichiometry and affinity of dye binding, absorption spectra of bound dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique | PLOS One [journals.plos.org]

- 8. Stoichiometry and Affinity of Thioflavin T Binding to Sup35p Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stoichiometry and Affinity of Thioflavin T Binding to Sup35p Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Unveiling the Spectroscopic Behavior of Thioflavin T in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioflavin T (ThT) is a benzothiazole salt that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a cornerstone fluorescent probe for the detection and quantification of amyloid aggregates, both in vitro and in vivo.[1][2] Understanding the spectroscopic properties of ThT in various solution environments is critical for the accurate interpretation of experimental results and the development of novel diagnostic and therapeutic agents targeting amyloid-related pathologies. This technical guide provides an in-depth exploration of the spectroscopic characteristics of ThT in solution, detailed experimental protocols, and a mechanistic overview of its fluorescence enhancement.

Core Spectroscopic Properties of Thioflavin T

The fluorescence of Thioflavin T is highly sensitive to its local environment, particularly the viscosity and polarity of the solvent. In low-viscosity solvents such as water and alcohols, ThT exhibits a very low fluorescence quantum yield.[3][4][5] This phenomenon is attributed to the molecule's ability to undergo torsional rotation around the central C-C bond connecting its benzothiazole and aminobenzene rings in the excited state.[3][4][5][6] This rotational motion leads to a non-radiative decay pathway through the formation of a non-fluorescent twisted internal charge transfer (TICT) state, effectively quenching the fluorescence.[3][4][5]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters of Thioflavin T in various solvents and when bound to amyloid fibrils. These values are compiled from multiple sources to provide a comparative overview.

| Solvent/Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) |

| Water | 412[9] | 493[9] | 0.0001[10][11] | ~0.0006 (ps)[6] |

| Ethanol | ~420[7] | ~480[7] | Low[7][8] | - |

| Methanol | - | - | - | - |

| Chloroform | ~434[7] | ~482[7] | - | - |

| Glycerol | 420-430[7] | 478-484[7] | 0.28 (in rigid isotropic solution)[10][11] | 2.2 (at 77K)[12] |

| Bound to Insulin Fibrils | 450[9] | 478[9] | 0.43[10] | - |

| Bound to Lysozyme Fibrils | 450[13] | - | 0.44 (high-affinity sites)[13] | - |

Note: The exact values can vary slightly depending on the experimental conditions such as temperature, pH, and the specific preparation of ThT.

Experimental Protocols for ThT Spectroscopy

Accurate and reproducible measurements of ThT fluorescence are essential for amyloid quantification. Below are detailed methodologies for common ThT-based assays.

Thioflavin T Stock Solution Preparation

-

Preparation of 1 mM ThT Stock: Dissolve Thioflavin T powder in double-distilled water (dH₂O) to a final concentration of 1 mM.

-

Filtration: Filter the solution through a 0.2 µm syringe filter to remove any aggregates or impurities.[14]

-

Storage: Store the stock solution protected from light at 4°C. It is recommended to prepare fresh solutions for optimal performance.

In Vitro Amyloid Fibril Aggregation Assay

This protocol is widely used to monitor the kinetics of amyloid fibril formation.

-

Reaction Mixture Preparation: In a 96-well black, clear-bottom plate, prepare the reaction mixture containing the protein of interest (e.g., alpha-synuclein, amyloid-beta) at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).[14][15]

-

Addition of ThT: Add Thioflavin T to the reaction mixture to a final concentration of 10-25 µM.[14][15]

-

Incubation and Shaking: Seal the plate and incubate it in a plate reader with shaking at a controlled temperature (e.g., 37°C).[14][16] Shaking helps to promote fibril formation.[16]

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence microplate reader.[14] Typical settings are:

-

Data Analysis: Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.

Quantification of Pre-formed Fibrils

This protocol is used to determine the concentration of amyloid fibrils in a sample.

-

Sample Preparation: Dilute the sample containing pre-formed fibrils in the assay buffer.

-

ThT Working Solution: Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.[17]

-

Mixing: Mix the diluted fibril sample with the ThT working solution.[17]

-

Incubation: Incubate the mixture for a short period (e.g., 4 minutes) at room temperature, protected from light, to allow for ThT binding to the fibrils.[17]

-

Fluorescence Measurement: Measure the fluorescence intensity at the same excitation and emission wavelengths as described above.

-

Quantification: The fluorescence intensity is proportional to the amount of amyloid fibrils present in the sample. A standard curve can be generated using known concentrations of fibrils for absolute quantification.

Signaling Pathways and Mechanistic Diagrams

The fluorescence enhancement of Thioflavin T upon binding to amyloid fibrils is best described by the "molecular rotor" mechanism, which involves a transition from a freely rotating, non-fluorescent state in solution to a rotationally constrained, highly fluorescent state when bound.

Caption: Mechanism of Thioflavin T fluorescence enhancement.

The diagram above illustrates that in a low-viscosity solution, the excited ThT molecule rapidly undergoes torsional rotation to form a non-fluorescent TICT state. When bound to an amyloid fibril, this rotation is hindered, forcing the excited molecule to return to the ground state via the emission of a photon, resulting in strong fluorescence.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying protein aggregation using a Thioflavin T assay.

References

- 1. usc.gal [usc.gal]

- 2. youtube.com [youtube.com]

- 3. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. [PDF] Spectral Properties of Thioflavin T and Its Complexes with Amyloid Fibrils | Semantic Scholar [semanticscholar.org]

- 9. Spectral properties of thioflavin T in solvents with different dielectric properties and in a fibril-incorporated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution" by Anna I. Sulatskaya, Alexander A. Maskevich et al. [digitalcommons.usf.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 16. youtube.com [youtube.com]

- 17. 2.3. Thioflavin T (ThT) Spectroscopy Assay [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

Thioflavin T fluorescence quantum yield determination

An In-depth Technical Guide to the Determination of Thioflavin T Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflavin T (ThT) is a fluorescent dye that has become a "gold standard" for the detection and quantification of amyloid fibrils, the pathological hallmarks of numerous neurodegenerative diseases.[1][2] Its utility stems from a dramatic increase in fluorescence emission upon binding to the cross-β sheet structure of these aggregates.[2][3] A key parameter for standardizing and interpreting ThT-based assays is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for determining the fluorescence quantum yield of Thioflavin T.

The Photophysical Basis of Thioflavin T Fluorescence

In aqueous solution, Thioflavin T is a poorly fluorescent molecule, exhibiting a very low quantum yield (on the order of 10⁻⁴).[4][5] This is due to the ability of its two aromatic rings (benzothiazole and aminobenzene) to rotate freely around the central C-C bond. This intramolecular rotation provides an efficient non-radiative pathway for the decay of the excited state, quenching fluorescence.

Upon binding to amyloid fibrils, ThT is believed to insert into surface grooves or channels running parallel to the fibril axis.[1][6] This binding sterically hinders the rotation between the rings, "locking" the dye in a more planar conformation.[1][7] This restriction of movement closes the non-radiative decay pathway, forcing the excited state to decay primarily through the emission of photons, resulting in a significant increase in the fluorescence quantum yield.[1]

Caption: Mechanism of ThT fluorescence enhancement upon binding to amyloid fibrils.

Determining Fluorescence Quantum Yield: The Relative Method

The most common approach for determining the fluorescence quantum yield of a compound is the relative method.[8] This involves comparing the spectroscopic properties of the sample of interest (the "unknown") to a well-characterized fluorescent molecule (the "reference" or "standard") with a known quantum yield.

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φsample = Φref * ( Isample / Iref ) * ( Aref / Asample ) * ( nsample2 / nref2 )

Where:

-

Φref is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

For accurate results, the absorbance of all solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. When the same solvent is used for both the sample and the reference, the refractive index term (nsample²/nref²) cancels out.

Experimental Protocol for ThT Quantum Yield Determination

This protocol describes the determination of the quantum yield of ThT when bound to insulin amyloid fibrils, using Quinine Sulfate as the reference standard.

Materials & Reagents

-

Thioflavin T (ThT)

-

Human Insulin

-

Quinine Sulfate Dihydrate

-

Hydrochloric Acid (HCl)

-

Sulfuric Acid (H₂SO₄)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer (UV-Vis)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Workflow for the relative determination of fluorescence quantum yield.

Detailed Methodology

-

Prepare Reference Standard: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄. The accepted quantum yield (Φref) for Quinine Sulfate in this solvent is 0.54.

-

Prepare Amyloid Fibrils: Prepare a solution of human insulin (e.g., 2 mg/mL) in 20 mM HCl. Incubate at 65°C for ~24 hours to induce fibril formation.

-

Prepare ThT-Fibril Sample: Add ThT from a concentrated stock solution to the pre-formed insulin fibrils in PBS buffer. A typical final ThT concentration is 10-20 µM.

-

Prepare Dilutions: Create a series of at least four dilutions for both the Quinine Sulfate standard and the ThT-fibril sample. The goal is to have a range of absorbances between approximately 0.01 and 0.1.

-

Measure Absorbance: Record the absorbance spectrum for each dilution. For ThT bound to fibrils, the excitation maximum is around 450 nm.[1][3] For Quinine Sulfate, a common excitation wavelength is 350 nm. Record the absorbance value at the chosen excitation wavelength for each solution.

-

Measure Fluorescence: Using the same excitation wavelength used for the absorbance measurement, record the fluorescence emission spectrum for each solution. Ensure experimental parameters (e.g., slit widths) are identical for the sample and reference sets.

-

Data Analysis:

-

For each spectrum, integrate the area under the emission curve to get the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity vs. absorbance for both the reference and the sample.

-

Perform a linear regression for each data set. The slope of the line is M.

-

Calculate the sample's quantum yield using the modified formula: Φsample = Φref * ( Msample / Mref ) * ( nsample2 / nref2 ) .

-

Quantitative Data for Thioflavin T Quantum Yield

The quantum yield of ThT is highly sensitive to its environment. The values below are representative of those found in the literature.

Table 1: Representative Fluorescence Quantum Yields of ThT in Solution

| Solvent/Condition | Quantum Yield (Φ) | Reference |

| Water (Aqueous Solution) | ~1 x 10⁻⁴ | [4] |

| Rigid Isotropic Solution (T/η → 0) | 0.28 | [4][5] |

Table 2: Representative Fluorescence Quantum Yields of ThT Bound to Amyloid Fibrils

| Fibril Type | Binding Mode | Quantum Yield (Φ) | Reference |

| Insulin Fibrils | High Affinity | 0.43 - 0.83 | [5][9] |

| Lysozyme Fibrils | High Affinity | 0.44 | [4] |

| Lysozyme Fibrils | Low Affinity | ~5 x 10⁻⁴ | [4] |

Note: The existence of multiple binding modes with vastly different quantum yields highlights the complexity of ThT-fibril interactions.[4][10] The high-affinity binding sites, which impose greater rotational restriction, are responsible for the strong fluorescence signal observed in assays.

Conclusion for the Researcher

A precise determination of Thioflavin T's fluorescence quantum yield is critical for the quantitative analysis of amyloid fibril formation and for the screening of aggregation inhibitors. The relative method provides a robust and accessible means to measure this key parameter. By understanding the underlying photophysics and carefully executing the experimental protocol, researchers can generate reliable and comparable data. The significant variation in ThT's quantum yield upon binding to different fibril structures suggests that this parameter can also be used as a tool to characterize the structural peculiarities of different amyloid aggregates.[5]

References

- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

The Emergence of a Gold Standard: A Technical Guide to Thioflavin T as an Amyloid Probe

For decades, the fluorescent dye Thioflavin T (ThT) has been an indispensable tool in the study of amyloid fibrils, the pathological protein aggregates associated with a range of debilitating human diseases. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies related to the use of Thioflavin T as a premier amyloid probe, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Histological Stain to Quantitative Probe

The journey of Thioflavin T from a textile dye to a cornerstone of amyloid research is a story of scientific serendipity and methodical investigation. Initially synthesized for the textile industry, its utility in biological staining was not immediately apparent.

A pivotal moment arrived in 1959 when Vassar and Culling first reported the use of Thioflavin T as a fluorescent stain for the histological identification of amyloid deposits in tissue samples. This pioneering work laid the foundation for a new way to visualize these pathological hallmarks. However, it was the research conducted in the late 1980s and early 1990s that truly solidified ThT's role as a "gold standard" in the field.

Seminal work by Naiki and colleagues, and independently by LeVine, transitioned ThT from a qualitative histological stain to a quantitative in vitro probe. They were among the first to systematically characterize the fluorescence spectral shifts that occur upon ThT binding to amyloid fibrils. Their research demonstrated a significant increase in fluorescence intensity and a notable red shift in the emission spectrum when ThT interacts with the cross-β-sheet structure characteristic of amyloid aggregates. This critical development enabled researchers to monitor the kinetics of amyloid formation in real-time, providing invaluable insights into the mechanisms of fibrillogenesis.

The Mechanism of Fluorescence: A Story of Rotational Constraint

The remarkable increase in Thioflavin T's fluorescence upon binding to amyloid fibrils is central to its utility. In an aqueous solution, the benzothiazole and aminobenzene rings of the ThT molecule can freely rotate around the central C-C bond. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in low intrinsic fluorescence.

However, when ThT binds to the characteristic cross-β-sheet structure of amyloid fibrils, it is thought to fit into channels or "grooves" on the fibril surface. This binding sterically hinders the rotation of the two aromatic rings. The immobilization of the dye in a more planar conformation reduces the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield and a characteristic red shift in its emission spectrum.

Quantitative Data Summary

The following tables summarize key quantitative parameters of Thioflavin T, providing a comparative overview for researchers.

| Parameter | Free Thioflavin T | Thioflavin T Bound to Amyloid Fibrils | Reference(s) |

| Excitation Maximum (λex) | ~385 nm | ~450 nm | [1] |

| Emission Maximum (λem) | ~445 nm | ~482 nm | [1] |

| Fluorescence Quantum Yield | Very Low (~10⁻⁴) | High (up to ~0.4) | [2] |

Table 1: Spectral Properties of Thioflavin T

| Amyloid Fibril Type | Binding Affinity (Kd) | Stoichiometry (ThT:protein) | Reference(s) |

| Aβ(1-40) | ~2 µM | Multiple binding sites reported | [3] |

| Aβ(1-28) | ~0.54 µM | Multiple binding sites reported | [3] |

| Insulin | Multiple binding modes with varying affinities | Varies with fibril morphology | [4] |

| α-Synuclein | Dependent on fibril polymorphism | Varies | [5] |

| Lysozyme | Multiple binding modes reported | Varies | [4] |

Table 2: Binding Characteristics of Thioflavin T to Various Amyloid Fibrils

Experimental Protocols

Vassar and Culling's Histological Staining Method for Amyloid (1959)

This foundational protocol is for the fluorescent staining of amyloid in tissue sections.

Materials:

-

Thioflavine T solution (1% aqueous)

-

Alum hematoxylin

-

Acetic acid solution (1% aqueous)

-

Fluorescence-free aqueous mounting medium

-

Deparaffinized and rehydrated tissue sections

Procedure:

-

Bring tissue sections to water.

-

Stain with alum hematoxylin for 2 minutes to suppress nuclear fluorescence.

-

Rinse well with water.

-

Place sections in the Thioflavine T solution for 3 minutes.

-

Rinse with water.

-

Differentiate in the 1% acetic acid solution for 20 minutes.

-

Wash thoroughly with water.

-

Mount in a fluorescence-free aqueous mounting medium.

Expected Results: Under a fluorescence microscope with appropriate filters (e.g., UG1 or BG12 exciter filter), amyloid deposits will fluoresce a bright yellow.

In Vitro Fluorometric Assay for Amyloid Fibril Quantification (Based on Naiki et al., 1989 and LeVine, 1993)

This protocol is a generalized method for quantifying amyloid fibrils in solution and monitoring aggregation kinetics.

Materials:

-

Thioflavin T stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Amyloid protein solution (monomers and/or pre-formed fibrils)

-

96-well black microplate (for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Preparation of ThT Working Solution: Dilute the ThT stock solution in the assay buffer to the desired final concentration (typically 10-25 µM).

-

Sample Preparation: In the wells of the 96-well plate, combine the protein sample (at the desired concentration) with the ThT working solution. The total volume per well is typically 100-200 µL.

-

Incubation (for kinetics): To monitor aggregation kinetics, incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals using a microplate reader with excitation set to ~450 nm and emission set to ~485 nm.

-

Data Analysis: Plot the fluorescence intensity against time to generate an aggregation curve. This can be used to determine parameters such as the lag time and the apparent rate of fibril growth.

Considerations and Limitations

While Thioflavin T is a powerful tool, it is essential to be aware of its limitations:

-

Specificity: Although highly specific for the cross-β-sheet structure, ThT can sometimes show enhanced fluorescence with other non-amyloid structures or in the presence of certain compounds that can cause its immobilization.

-

Influence on Aggregation: At higher concentrations, ThT itself has been reported to influence the aggregation kinetics of some proteins, either by promoting or inhibiting fibril formation. It is therefore crucial to use the lowest concentration of ThT that provides a reliable signal.

-

Variability in Fluorescence: The degree of fluorescence enhancement can vary between different types of amyloid fibrils, likely due to differences in the ThT binding sites and the microenvironment within the fibril structure.

Conclusion

From its humble beginnings as a textile dye, Thioflavin T has risen to prominence as an indispensable probe in amyloid research. Its unique photophysical properties, coupled with the development of robust quantitative assays, have provided researchers with a powerful lens through which to study the complex processes of amyloid formation and to screen for potential therapeutic interventions. A thorough understanding of its history, mechanism, and the nuances of its application is crucial for its effective use in advancing our knowledge of amyloid-related diseases.

References

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. 2.4. Thioflavin-T Fluorescence Assay [bio-protocol.org]

- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

Thioflavin T: A Comprehensive Technical Guide for Researchers

Introduction

Thioflavin T (ThT) is a benzothiazole salt that has become an indispensable tool in the study of amyloid fibril formation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease. This fluorescent dye exhibits a characteristic increase in fluorescence quantum yield and a significant red shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils. This property makes it an invaluable probe for the sensitive and real-time detection of protein aggregation both in vitro and in vivo. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and common experimental applications of Thioflavin T for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Thioflavin T is a cationic dye with a planar structure composed of a benzothiazole ring linked to a dimethylaminobenzene ring. This structure is key to its fluorescent properties. In solution, the two aromatic rings can rotate freely around the central carbon-carbon bond, which leads to fluorescence quenching. However, when ThT binds to the channels formed by the β-sheets in amyloid fibrils, this intramolecular rotation is restricted, resulting in a dramatic increase in fluorescence.

Table 1: Chemical Identifiers and Properties of Thioflavin T

| Property | Value | Reference(s) |

| IUPAC Name | 4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline chloride | [1] |

| Synonyms | Basic Yellow 1, C.I. 49005, ThT | [1] |

| CAS Number | 2390-54-7 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉ClN₂S | [1][2] |

| Molecular Weight | 318.86 g/mol | [1][2] |

Table 2: Spectral Properties of Thioflavin T

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Reference(s) |

| Free in aqueous solution | ~385 nm | ~445 nm | [4] |

| Bound to amyloid fibrils | ~450 nm | ~482-485 nm | [4][5] |

Table 3: Solubility of Thioflavin T

| Solvent | Solubility | Reference(s) |

| DMSO | 64 mg/mL (200.71 mM) | |

| Water | Highly soluble | [6] |

Mechanism of Action: Fluorescence Enhancement

The fluorescence of Thioflavin T is highly sensitive to its environment. In dilute aqueous solutions, the molecule is non-fluorescent due to the free rotation of the benzothiazole and dimethylaminobenzene rings, which provides a non-radiative pathway for the decay of the excited state. Upon binding to the hydrophobic channels that run parallel to the long axis of amyloid fibrils, this intramolecular rotation is sterically hindered. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited molecule to return to the ground state via fluorescence, leading to a significant enhancement of the fluorescence signal.

Experimental Protocols

Thioflavin T is predominantly used in two key experimental applications: in vitro monitoring of amyloid aggregation kinetics and histological staining of amyloid plaques in tissue sections.

In Vitro Amyloid Aggregation Assay

This assay is widely used to study the kinetics of amyloid fibril formation and to screen for potential inhibitors of protein aggregation.

Materials:

-

Thioflavin T (powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein of interest (e.g., amyloid-beta peptide)

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader

Protocol:

-

Preparation of Thioflavin T Stock Solution (1 mM):

-

Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM.

-

Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

-

Store the stock solution protected from light at 4°C for up to one month.[4]

-

-

Preparation of Reaction Mixture:

-

In each well of the 96-well plate, combine the protein of interest at the desired concentration, the test compounds (e.g., potential inhibitors), and the Thioflavin T working solution. The final concentration of ThT is typically in the range of 10-20 µM for kinetic studies.[2]

-

The total volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorometric plate reader.

-

Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[5]

-

Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote fibril formation.

-

Monitor the fluorescence intensity over time at regular intervals. The frequency of measurement should be optimized as excessive agitation can affect fibrillization kinetics.[4]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

-

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pnas.org [pnas.org]

- 4. Thioflavin T fluorescence to analyse amyloid formation kinetics: Measurement frequency as a factor explaining irreproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Thioflavin T Binding Sites on Amyloid-Beta Fibrils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Thioflavin T (ThT) to amyloid-beta (Aβ) fibrils, a cornerstone technique in Alzheimer's disease research and drug development. This document details the molecular mechanisms of interaction, quantitative binding parameters, and standardized experimental protocols.

Introduction: The Significance of Thioflavin T in Amyloid Research

Thioflavin T (ThT) is a benzothiazole dye that exhibits a characteristic increase in fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.[1] This property has made it an indispensable tool for the real-time monitoring of Aβ fibrillization kinetics, the quantification of amyloid aggregates, and the screening of potential aggregation inhibitors. Understanding the precise nature of ThT's interaction with Aβ fibrils is critical for the accurate interpretation of experimental data and for the development of novel diagnostic and therapeutic agents targeting amyloid pathologies.

When ThT binds to Aβ fibrils, its fluorescence emission spectrum undergoes a significant red shift, with the peak moving to approximately 482 nm when excited at around 450 nm.[1] This fluorescence enhancement is attributed to the restriction of intramolecular rotation of the dye molecule upon binding, which minimizes non-radiative decay pathways and increases the fluorescence quantum yield.[2]

Molecular Mechanism of Thioflavin T Binding

The predominant model for ThT binding to amyloid fibrils is the "channel model".[2][3] This model posits that ThT molecules insert into channels or grooves running parallel to the long axis of the fibril. These channels are formed by the side chains of the amino acid residues that make up the β-sheets.

Key features of the ThT binding sites on Aβ fibrils include:

-

Cross-β Sheet Architecture: The fundamental recognition motif for ThT is the cross-β sheet structure common to all amyloid fibrils.[3]

-

Surface Grooves: ThT binds to surface grooves or channels on the fibril. These grooves are formed by the regular arrangement of amino acid side chains, creating a "cross-strand ladder" pattern.[3]

-

Hydrophobic Interactions: The binding is primarily driven by hydrophobic interactions between ThT and the nonpolar side chains within the binding pocket.

-

Role of Specific Residues: Studies have highlighted the importance of specific amino acid residues in creating the binding site. For instance, contiguous tyrosine residues can form a "tyrosine ladder" that provides a favorable environment for ThT binding.[4]

-

Multiple Binding Modes: Evidence suggests the existence of multiple binding sites for ThT on Aβ fibrils, each with distinct affinities and stoichiometries.[5] These can be broadly categorized into high-affinity and low-affinity sites.

Below is a graphical representation of the channel model for ThT binding to an Aβ fibril.

Caption: Diagram of the ThT binding channel model on an Aβ fibril.

Quantitative Analysis of Thioflavin T Binding

The interaction between ThT and Aβ fibrils can be characterized by several key quantitative parameters, including the dissociation constant (Kd), the number of binding sites (n, stoichiometry), and the fluorescence quantum yield (Φ). These parameters can vary depending on the specific Aβ allomorph (e.g., Aβ40 vs. Aβ42), fibril polymorphism, and experimental conditions.

| Amyloid Fibril | Binding Mode | Dissociation Constant (Kd) (μM) | Stoichiometry (n) (dye/protein) | Fluorescence Quantum Yield (Φ) | Reference |

| Aβ(1-40) | High-affinity | 2 | ~0.1 | Not Reported | [6] |

| Aβ(1-28) | High-affinity | 0.54 | Not Reported | Not Reported | [6] |

| Lysozyme | Mode 1 (High-affinity) | 0.13 | 0.11 | 0.44 | [7][8] |

| Mode 2 (Low-affinity) | 17.9 | 0.24 | 0.0005 | [7][8] | |

| Insulin | Mode 1 (High-affinity) | Not Reported | Not Reported | 0.83 | [9] |

| Sup35p | Mode 1 (High-affinity) | ~1 | Not Reported | Not Reported | [10] |

| Mode 2 (Low-affinity) | Not Reported | Not Reported | Not Reported | [10] |

Note: The binding parameters can vary between studies due to differences in experimental conditions and methodologies.

A study on Aβ42 fibrils has suggested the presence of two distinct binding modes, one with a very high affinity and another with a lower affinity, which differs from Aβ40 fibrils that primarily exhibit one binding mode.[5]

The following diagram illustrates the concept of multiple ThT binding modes on an Aβ fibril.

Caption: Multiple ThT binding modes on an Aβ fibril surface.

Experimental Protocols

Accurate and reproducible data on ThT binding requires carefully controlled experimental procedures. Below are detailed methodologies for key experiments.

Thioflavin T Fluorescence Assay for Monitoring Aβ Fibrillization

This is the most common assay to follow the kinetics of amyloid formation.

Materials:

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter). Store in the dark.

-

Aβ peptide (e.g., Aβ40 or Aβ42), pre-treated to ensure a monomeric starting state.

-

Assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4).

-

96-well black microplate with a clear bottom.

-

Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare the Aβ monomer solution at the desired concentration in the assay buffer.

-

Prepare the ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the Aβ solution and the ThT working solution. The final volume per well is typically 100-200 µL.

-

Include control wells:

-

Buffer with ThT only (for background fluorescence).

-

Aβ solution without ThT.

-

-

-

Incubation and Measurement:

-

Place the plate in the fluorescence reader pre-heated to 37°C.

-

Monitor the fluorescence intensity over time at regular intervals (e.g., every 5-15 minutes). It is recommended to include shaking between reads to promote fibril formation.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the ThT only control) from the fluorescence readings of the samples containing Aβ.

-

Plot the corrected fluorescence intensity against time to obtain the fibrillization curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.

-

The following diagram outlines the workflow for a typical ThT fluorescence assay.

Caption: Workflow for a ThT fluorescence-based amyloid aggregation assay.

Equilibrium Microdialysis for Determining Binding Parameters

This technique allows for the accurate determination of binding affinity (Kd) and stoichiometry (n) by separating free ThT from fibril-bound ThT.[9][11]

Materials:

-

Equilibrium microdialysis device with two chambers separated by a semi-permeable membrane (e.g., 10 kDa MWCO).

-

Pre-formed Aβ fibrils.

-

ThT solutions of varying concentrations.

-

Assay buffer.

-

UV-Vis spectrophotometer.

Procedure:

-

Preparation:

-

Place the Aβ fibril solution in one chamber of the dialysis device.

-

Place the ThT solution of a known concentration in the other chamber.

-

-

Equilibration:

-

Allow the system to equilibrate with gentle agitation for a sufficient time (e.g., 24 hours) to allow the free ThT to diffuse across the membrane and reach equilibrium in both chambers.

-

-

Measurement:

-

After equilibration, carefully remove the solutions from both chambers.

-

Measure the absorbance of the solution from the chamber that initially contained only ThT. This gives the concentration of free ThT ([ThT]free).

-

The total ThT concentration ([ThT]total) in the chamber with the fibrils is known.

-

-

Calculation:

-

The concentration of bound ThT ([ThT]bound) is calculated as: [ThT]bound = [ThT]total - [ThT]free.

-

The concentration of binding sites is determined from the concentration of Aβ monomers in the fibril form.

-

-

Data Analysis:

-

Repeat the experiment with a range of initial ThT concentrations.

-

Plot the data using a Scatchard plot or by fitting to a binding isotherm to determine Kd and n.

-

Conclusion

The interaction of Thioflavin T with amyloid-beta fibrils is a complex process characterized by specific binding modes and quantifiable parameters. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are essential for leveraging ThT as a powerful tool in amyloid research. This guide provides a foundational resource for scientists and researchers aiming to accurately study Aβ aggregation and screen for potential therapeutic interventions.

References

- 1. Crystal structure of thioflavin-T and its binding to amyloid fibrils: insights at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique | PLOS One [journals.plos.org]

- 10. Stoichiometry and Affinity of Thioflavin T Binding to Sup35p Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing thioflavin T binding to amyloid fibrils by an equilibrium microdialysis-based technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Protein Aggregation: A Technical Guide to the Thioflavin T Assay

For Researchers, Scientists, and Drug Development Professionals

The misfolding and subsequent aggregation of proteins into amyloid fibrils is a hallmark of numerous debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's. The Thioflavin T (ThT) assay stands as a cornerstone technique for researchers and drug development professionals, offering a straightforward and sensitive method to detect and monitor the kinetics of amyloid formation in vitro. This technical guide delves into the core principles of the ThT assay, providing detailed experimental protocols and data presentation standards to ensure robust and reproducible results.

Core Principles of the Thioflavin T Assay

Thioflavin T is a benzothiazole dye that exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structures prevalent in amyloid fibrils.[1][2][3] In its free state in solution, the ThT molecule's two aromatic rings can rotate freely, which leads to the quenching of its fluorescence.[3] However, when ThT binds to the hydrophobic channels or "grooves" created by the side chains of amino acids within the β-sheets of amyloid fibrils, this rotation is restricted.[4][5] This steric hindrance "locks" the dye in a planar conformation, resulting in a significant increase in its fluorescence quantum yield and a distinct red shift in its emission spectrum.[3][5]

The intensity of the ThT fluorescence is directly proportional to the amount of amyloid fibrils present, making it a valuable tool for quantifying fibril formation over time.[6][7][8] This relationship allows for the real-time monitoring of protein aggregation kinetics, providing insights into the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium).[9]

Mechanism of Thioflavin T Binding and Fluorescence

The binding of Thioflavin T to amyloid fibrils is a dynamic process. While the exact kinetic mechanism has been a subject of investigation, studies suggest a one-step parallel binding mechanism to multiple sites on the fibril.[10][11] This interaction is primarily non-covalent, driven by hydrophobic and electrostatic interactions between the dye and the amyloid fibril surface.

Upon excitation with light at approximately 440-450 nm, the bound ThT molecule emits a strong fluorescence signal at around 482-490 nm.[1][5][12][13] In contrast, free ThT in solution has a much lower fluorescence emission at a slightly shorter wavelength. This significant spectral shift and intensity increase upon binding are the foundational principles that the assay leverages for the specific detection of amyloid aggregates.

Experimental Workflow and Logical Relationships

The general workflow of a Thioflavin T assay involves the incubation of a protein of interest under conditions that promote aggregation, with the periodic or continuous measurement of ThT fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Thioflavin T assay.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 440 - 450 nm | [1][5][12] |

| Emission Wavelength (λem) | 482 - 490 nm | [1][5][12] |

| Typical ThT Concentration | 10 - 50 µM | [6][14][15] |

| Optimal ThT Concentration (for maximal fluorescence) | 20 - 50 µM | [6][15] |

| Recommended ThT for Kinetic Studies | 10 - 20 µM | [15] |

Table 1: Spectroscopic and Concentration Parameters for Thioflavin T Assay

| Protein | Typical Concentration | Incubation Temperature | Reference(s) |

| α-Synuclein | 10 - 100 µM | 37°C | [14][16] |

| Amyloid-β (Aβ) | 5 - 50 µM | 37°C | [6][9] |

| Tau | ~20 µM | 37°C | [17] |

Table 2: Example Protein Concentrations and Incubation Temperatures

Detailed Experimental Protocols

Below are generalized protocols for performing the Thioflavin T assay. Specific parameters may need to be optimized depending on the protein of interest and experimental goals.

Protocol 1: Real-Time Kinetic Assay in a Plate Reader

This protocol is suitable for monitoring the entire aggregation process in real-time.

Materials:

-

Purified monomeric protein of interest

-

Thioflavin T (ThT)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with temperature control and shaking capabilities

Procedure:

-

Prepare ThT Stock Solution: Dissolve ThT in water or buffer to a concentration of 1 mM. Filter through a 0.22 µm filter and store protected from light.

-

Prepare Protein Solution: Dissolve the lyophilized protein in the appropriate buffer to the desired final concentration. It is crucial to ensure the starting material is monomeric, which may require pre-treatment steps like filtration or size-exclusion chromatography.[7]

-

Prepare Reaction Mixture: In each well of the 96-well plate, combine the protein solution and the ThT working solution to achieve the desired final concentrations. A typical final ThT concentration is 10-20 µM.[14] Include control wells containing only the buffer and ThT to measure background fluorescence.

-

Incubation and Measurement: Place the plate in the fluorescence plate reader set to the desired temperature (e.g., 37°C).[12][14] Set the instrument to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) with excitation at ~440-450 nm and emission at ~482-490 nm.[9][12] Enable shaking between readings to promote aggregation.

-

Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve. This curve can be analyzed to determine kinetic parameters such as the lag time (t_lag) and the apparent rate constant of fibril growth.

Protocol 2: Endpoint Assay for Pre-formed Fibrils

This protocol is used to quantify the amount of amyloid fibrils in a sample at a single time point.

Materials:

-

Sample containing pre-formed amyloid fibrils

-

Thioflavin T (ThT)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Cuvette or 96-well black microplate

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare ThT Working Solution: Dilute the ThT stock solution in buffer to a final concentration of approximately 20-50 µM.[15]

-

Sample Preparation: Add an aliquot of the sample containing amyloid fibrils to the ThT working solution.

-

Incubation: Allow the sample to incubate for a short period (e.g., 1-5 minutes) at room temperature to allow for ThT binding to the fibrils.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-490 nm.

-

Control Measurement: Measure the fluorescence of a control sample containing the same concentration of non-aggregated protein and ThT.

-

Data Analysis: The difference in fluorescence intensity between the fibril-containing sample and the control is indicative of the amount of amyloid fibrils.

Logical Relationships and Potential Pitfalls

While the ThT assay is a powerful tool, it is essential to be aware of its limitations and potential for artifacts.

Potential Pitfalls and Considerations:

-

Compound Interference: Certain small molecules, particularly those with aromatic structures like polyphenols and quinones, can interfere with the ThT assay.[18][19][20] They may quench ThT fluorescence, leading to false-negative results, or bind to fibrils themselves, resulting in competitive inhibition.

-

High Background Fluorescence: At high concentrations (≥ 5 µM), ThT itself can exhibit significant background fluorescence.[6][15] It is crucial to subtract this background from all measurements.

-

Not Strictly Quantitative for Fibril Mass: While ThT fluorescence correlates with the amount of fibrils, the signal can be influenced by fibril morphology and polymorphism.[1][17] Therefore, it is considered a semi-quantitative method for fibril mass.

-

ThT can Influence Aggregation: At higher concentrations (≥ 50 µM), ThT has been shown to affect the aggregation kinetics of some proteins.[15]

-

Specificity: While generally specific for amyloid fibrils, ThT can also bind to other β-sheet-rich structures and even non-protein molecules like DNA.[7]

To ensure the validity of ThT assay results, it is highly recommended to complement the findings with orthogonal techniques such as transmission electron microscopy (TEM) to visualize fibril morphology, and circular dichroism (CD) spectroscopy to confirm the presence of β-sheet structures.[7] By understanding the fundamental principles and potential limitations of the Thioflavin T assay, researchers can effectively leverage this powerful tool to advance our understanding of protein aggregation and develop novel therapeutic strategies.

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 3. Thioflavin - Wikipedia [en.wikipedia.org]

- 4. Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique | PLOS One [journals.plos.org]

- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic Mechanism of Thioflavin T Binding onto the Amyloid Fibril of Hen Egg White Lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. youtube.com [youtube.com]

- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Probing Amyloid Polymorphism: A Technical Guide to Thioflavin T Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflavin T (ThT) is a fluorescent dye that has become an indispensable tool in the study of amyloid fibrils, the hallmark of numerous neurodegenerative diseases. Upon binding to the cross-β-sheet structure of amyloid aggregates, ThT exhibits a characteristic increase in fluorescence quantum yield, making it a powerful probe for monitoring fibrillization kinetics and quantifying amyloid load. However, it is now well-established that amyloid fibrils can exist as distinct structural polymorphs, which may exhibit different pathological properties. Understanding the interaction of ThT with these different polymorphs is crucial for the accurate interpretation of experimental data and for the development of diagnostics and therapeutics. This technical guide provides an in-depth overview of the interaction of Thioflavin T with various amyloid polymorphs, with a focus on quantitative data, experimental protocols, and the structural basis of these interactions.

Thioflavin T Binding to Amyloid Fibrils: The Underlying Mechanism

The fluorescence of Thioflavin T is significantly enhanced when it binds to amyloid fibrils. This phenomenon is attributed to the restriction of the rotational freedom of the benzothiazole and aminobenzene rings of the ThT molecule upon binding to the fibril surface. In solution, these rings can rotate freely, leading to non-radiative decay pathways and low fluorescence. However, when intercalated into the surface grooves of the cross-β-sheet structure of amyloid fibrils, this rotation is hindered, resulting in a pronounced increase in fluorescence quantum yield.[1]

Recent studies have revealed that amyloid polymorphs can possess multiple, qualitatively different binding sites for ThT.[2] The distribution and affinity of these binding sites are dependent on the specific morphology of the fibril, which in turn influences the overall ThT fluorescence intensity.[2][3] This polymorph-specific binding behavior underscores the importance of characterizing the interaction of ThT with different amyloid structures for accurate data interpretation.

Quantitative Analysis of Thioflavin T-Amyloid Interactions

The precise characterization of ThT binding to different amyloid polymorphs requires quantitative analysis of binding parameters such as the binding affinity (expressed as the dissociation constant, Kd), the number of binding sites (n), and the fluorescence quantum yield of the bound dye. A robust method for determining these parameters is equilibrium microdialysis coupled with spectrophotometry and fluorometry.[3][4]

ThT Binding Parameters for Various Amyloid Polymorphs

The following tables summarize key quantitative data on the interaction of Thioflavin T with different amyloid polymorphs, primarily derived from equilibrium microdialysis-based assays.

| Amyloid Polymorph | Binding Mode | Dissociation Constant (Kd) (μM) | Number of Binding Sites (n) (mol ThT/mol protein) | Fluorescence Quantum Yield (q) | Reference |

| Insulin | High Affinity | 0.13 ± 0.03 | 0.030 ± 0.002 | 0.41 ± 0.02 | [3][4] |

| Low Affinity | 2.5 ± 0.5 | 0.15 ± 0.01 | 0.0012 ± 0.0003 | [3][4] | |

| Aβ40 | Single Mode | 0.7 ± 0.1 | 0.20 ± 0.01 | 0.35 ± 0.01 | [1] |

| Aβ42 | High Affinity | 0.15 ± 0.05 | 0.003 ± 0.001 | 0.45 ± 0.02 | [1] |

| Low Affinity | 3.0 ± 0.8 | 0.15 ± 0.02 | 0.05 ± 0.01 | [1] | |

| α-Synuclein | High Affinity | ~1 x 10-6 M-1 (Ka) | ~1:2500 | - | [5] |

| Low Affinity | ~1 x 10-4 M-1 (Ka) | ~1:8 | - | [5] |

Note: The binding constant for α-Synuclein is presented as the association constant (Ka) as reported in the reference.

Experimental Protocols

Accurate and reproducible data on ThT-amyloid interactions rely on meticulous experimental procedures. Below are detailed methodologies for key experiments.

Preparation of Amyloid Fibril Polymorphs

The generation of distinct and homogenous amyloid polymorphs is a critical first step. The specific protocol will vary depending on the protein and the desired polymorph.

Protocol for Preparation of Aβ42 Fibrils: [6][7]

-

Solubilization: Dissolve synthetic Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL to erase any pre-existing aggregates.

-

Solvent Evaporation: Aliquot the HFIP/peptide solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum drying for 1-2 hours to form a peptide film.

-

Resuspension: Resuspend the peptide film in a buffer of choice (e.g., 10 mM phosphate buffer with 50 mM NaCl, pH 7.4) to the desired final concentration.

-

Fibrillization: Incubate the peptide solution at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to promote fibril formation. The specific incubation conditions (temperature, agitation, pH, ionic strength) can be varied to generate different polymorphs.[8]

-

Characterization: Confirm fibril morphology using techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

Thioflavin T Fluorescence Assay

This assay is used to monitor amyloid fibrillization kinetics and to quantify the final amount of fibrils.

Materials:

-

Thioflavin T stock solution (e.g., 1 mM in water, stored in the dark)

-

Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

-

Amyloid fibril suspension

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities

Protocol for Endpoint Quantification: [9][10]

-

Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT is often recommended for kinetic studies, while up to 50 µM can be used for endpoint quantification.[9][10]

-

Add a known volume of the amyloid fibril suspension to the wells of the microplate.

-

Add the ThT working solution to each well.

-

Incubate the plate for at least 15 minutes at room temperature, protected from light, to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[11][12]

-

Subtract the fluorescence of a ThT-only control (blank) from all readings.

Equilibrium Microdialysis for Binding Parameter Determination

This technique allows for the accurate determination of free and bound ThT concentrations, which is essential for calculating binding parameters.[1][3][4]

Materials:

-

Microdialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., 3.5 kDa molecular weight cutoff) that is impermeable to amyloid fibrils but permeable to ThT.

-

Amyloid fibril suspension.

-

Thioflavin T solutions of varying concentrations.

-

Spectrophotometer.

-

Fluorometer.

Protocol:

-

Load one chamber of the microdialysis unit with the amyloid fibril suspension.

-

Load the other chamber with a ThT solution of a known concentration.

-

Allow the system to equilibrate with gentle agitation for a sufficient time (e.g., 24 hours) to ensure that the concentration of free ThT is equal in both chambers.

-

After equilibration, carefully measure the total ThT concentration in both chambers using absorption spectroscopy (at ~412 nm for free ThT and ~450 nm for bound ThT).[3][4]

-

The concentration of free ThT (Cf) is the concentration in the chamber that initially contained only ThT.

-

The concentration of bound ThT (Cb) is the difference between the total ThT concentration in the fibril-containing chamber and Cf.

-

Repeat this procedure with a range of initial ThT concentrations.

-

Analyze the binding data using a Scatchard plot (Cb/[Protein] vs. Cb/Cf) to determine the dissociation constant (Kd) and the number of binding sites (n).[3][4] A non-linear Scatchard plot suggests the presence of multiple binding sites with different affinities.[3][4]

Visualizing Workflows and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships in the study of ThT-amyloid interactions.

Caption: Workflow for determining ThT binding parameters using equilibrium microdialysis.

Caption: Conceptual model of ThT binding to different amyloid polymorphs.

Conclusion

The interaction of Thioflavin T with amyloid fibrils is more complex than a simple, uniform binding event. The existence of amyloid polymorphs with distinct ThT binding properties necessitates a careful and quantitative approach to the use of this valuable tool. By employing rigorous experimental protocols, such as equilibrium microdialysis, researchers can obtain detailed information on the binding affinities and stoichiometries for different amyloid polymorphs. This knowledge is not only crucial for the accurate interpretation of ThT-based assays but also provides valuable insights into the structural diversity of amyloid aggregates, which is of paramount importance for the development of targeted diagnostics and therapeutics for amyloid-related diseases.

References

- 1. New Evidence on a Distinction between Aβ40 and Aβ42 Amyloids: Thioflavin T Binding Modes, Clustering Tendency, Degradation Resistance, and Cross-Seeding [mdpi.com]

- 2. tandfonline.com [tandfonline.com]